molecular formula C5H7NO3S B14313515 3-Hydroxy-5,5-dimethyl-1,3-thiazolidine-2,4-dione CAS No. 113780-74-8

3-Hydroxy-5,5-dimethyl-1,3-thiazolidine-2,4-dione

Cat. No.: B14313515
CAS No.: 113780-74-8
M. Wt: 161.18 g/mol
InChI Key: ZCTAAFJXUQYDNW-UHFFFAOYSA-N
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Description

3-Hydroxy-5,5-dimethyl-1,3-thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family Thiazolidines are five-membered rings containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5,5-dimethyl-1,3-thiazolidine-2,4-dione typically involves the reaction of thiourea with 2-chloroacetic acid under reflux conditions in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to improve yield and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are employed to enhance selectivity and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5,5-dimethyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazolidine ring .

Scientific Research Applications

3-Hydroxy-5,5-dimethyl-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5,5-dimethyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it can stimulate the peroxisome proliferator-activated receptor gamma (PPARγ) receptor, leading to antidiabetic effects. Additionally, it can inhibit enzymes such as cytoplasmic Mur ligase, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-5,5-dimethyl-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse range of applications make it a valuable compound in scientific research .

Properties

CAS No.

113780-74-8

Molecular Formula

C5H7NO3S

Molecular Weight

161.18 g/mol

IUPAC Name

3-hydroxy-5,5-dimethyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C5H7NO3S/c1-5(2)3(7)6(9)4(8)10-5/h9H,1-2H3

InChI Key

ZCTAAFJXUQYDNW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)S1)O)C

Origin of Product

United States

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